Cas no 16837-08-4 (6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure
16837-08-4 structure
Product name:6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS No:16837-08-4
MF:C5H7N3OS
MW:157.19400
MDL:MFCD02091073
CID:213239
PubChem ID:816915

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone,6-amino-2,3-dihydro-1-methyl-2-thioxo-
    • 6-amino-1-methyl-2-sulfanylidenepyrimidin-4-one
    • 6-Amino-1-methyl-2-thiouracil
    • 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
    • 1-methyl-6-amino-2-thiouracil
    • 4(1h)-pyrimidinone,6-amino-2,3-dihydro-1-methyl-2-thioxo
    • 4-Amino-3-methyl-6-oxo-2-thioxo-tetrahydropyrimidin
    • 6-amino-1-methyl-2-thioxo-1,3-dihydropyrimidin-4-one
    • 6-amino-1-methyl-2-thioxo-2,3-dihydro-1H-pyri
    • 6-Amino-1-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-on
    • 6-Amino-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin
    • 6-Amino-1-methyl-2-thio-uracil
    • HMS3091I12
    • LS-08997
    • Z57729958
    • 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
    • SMR001527290
    • AKOS002663139
    • NSC43406
    • FT-0746130
    • SB55757
    • MFCD02091073
    • AB-323/25048046
    • NSC-43406
    • CS-0213372
    • NSC 43406
    • 4(1h)-pyrimidinone, 6-amino-2,3-dihydro-1-methyl-2-thioxo-
    • 6-amino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
    • DTXSID90355713
    • EN300-243601
    • MLS002608543
    • 16837-08-4
    • CIMIOUTTYHCOJU-UHFFFAOYSA-N
    • CHEMBL1735934
    • MDL: MFCD02091073
    • Inchi: InChI=1S/C5H7N3OS/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10)
    • InChI Key: CIMIOUTTYHCOJU-UHFFFAOYSA-N
    • SMILES: CN1C(N)=CC(NC1=S)=O

Computed Properties

  • Exact Mass: 157.03100
  • Monoisotopic Mass: 157.030983
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 90.4

Experimental Properties

  • Density: 1.47
  • Boiling Point: 252.6°Cat760mmHg
  • Flash Point: 106.6°C
  • Refractive Index: 1.699
  • PSA: 95.90000
  • LogP: 0.60630

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Security Information

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-243601-5.0g
6-amino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
16837-08-4 95%
5.0g
$360.0 2024-06-19
TRC
A012137-250mg
6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
16837-08-4
250mg
$ 280.00 2022-06-08
Enamine
EN300-243601-2.5g
6-amino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
16837-08-4 95%
2.5g
$210.0 2024-06-19
TRC
A012137-1000mg
6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
16837-08-4
1g
$ 745.00 2022-06-08
Enamine
EN300-243601-10.0g
6-amino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
16837-08-4 95%
10.0g
$600.0 2024-06-19
Chemenu
CM313022-1g
6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
16837-08-4 95%
1g
$294 2023-02-02
Enamine
EN300-243601-10g
6-amino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
16837-08-4 95%
10g
$600.0 2023-09-15
A2B Chem LLC
AE92664-250mg
6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
16837-08-4 95%
250mg
$98.00 2024-04-20
Enamine
EN300-243601-5g
6-amino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
16837-08-4 95%
5g
$360.0 2023-09-15
1PlusChem
1P00AKRC-50mg
6-Amino-1-methyl-2-thio-uracil
16837-08-4 95%
50mg
$94.00 2024-06-19

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Related Literature

Additional information on 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Professional Introduction to Compound with CAS No. 16837-08-4 and Product Name: 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Compound with the CAS number 16837-08-4, chemically known as 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, represents a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the thioxopyrimidine class, a structural motif that has garnered considerable attention due to its versatile biological activities. The presence of both amino and thioxo functional groups in its molecular framework endows it with unique chemical reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

The 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure is characterized by a six-membered ring containing sulfur, nitrogen, and carbon atoms, with additional substituents that enhance its pharmacological potential. The compound’s molecular formula can be represented as C₆H₇N₃OS, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This specific arrangement of atoms contributes to its stability and reactivity under various chemical conditions, which is crucial for synthetic applications in drug discovery.

In recent years, the pharmaceutical industry has increasingly focused on exploring thioxopyrimidine derivatives due to their demonstrated efficacy in inhibiting various enzymes and receptors involved in pathological processes. One of the most notable areas where 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has shown promise is in the development of antiviral and anticancer agents. Its structural features allow it to interact with biological targets such as kinases and proteases, which are pivotal in cell signaling pathways associated with diseases like cancer and viral infections.

Recent studies have highlighted the potential of 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a lead compound for further derivatization to create more potent and selective inhibitors. Researchers have employed computational methods to predict its binding affinity to various protein targets, which has guided the design of analogs with improved pharmacokinetic properties. These efforts have led to the identification of novel derivatives that exhibit enhanced activity against specific disease markers while maintaining low toxicity profiles.

The synthesis of 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled temperatures and inert atmospheres. Subsequent functional group transformations, such as oxidation and amination, are critical steps that define the final structure of the compound. Advanced synthetic techniques like catalytic hydrogenation and protecting group strategies have been employed to optimize these reactions.

The pharmacological evaluation of 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has revealed several interesting properties that make it an attractive candidate for therapeutic applications. In vitro assays have demonstrated its ability to inhibit enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are overexpressed in many cancer cell lines. Additionally, preclinical studies suggest that this compound may have antiviral effects by interfering with viral polymerase enzymes responsible for replication.

One of the most compelling aspects of 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is its potential for modulating immune responses. Emerging research indicates that thioxopyrimidine derivatives can influence cytokine production and immune cell trafficking, offering a novel approach to treating autoimmune diseases and chronic inflammation. By targeting specific pathways involved in immune regulation, this compound may help restore balance in dysregulated immune systems without causing undue side effects.

The development of 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one into a market-ready drug involves rigorous testing across multiple stages. These include formulation studies to optimize drug delivery systems, toxicology assessments to ensure safety margins, and clinical trials to evaluate efficacy in human populations. Collaborative efforts between academic researchers and pharmaceutical companies have accelerated progress in this area by leveraging shared expertise and resources.

The future prospects for 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are promising given its multifaceted biological activities. Continued research is expected to uncover new therapeutic applications beyond antiviral and anticancer indications. Innovations in drug design methodologies may further enhance its pharmacological profile by introducing modifications that improve solubility, bioavailability, and target specificity. As computational biology plays an increasingly central role in drug discovery workflows, 6-Amino - 1 -methyl - 2 -thioxo - 2 , 3 -dihydro pyrim idin - 4 ( 1 H ) - one’s potential will likely be expanded through high-throughput screening technologies.

In conclusion, 6 - Amino - 1 -methyl - 2 -thioxo - 2 , 3 -dihydro pyrim idin - 4 ( 1 H ) - one (CAS No. 16837 -08 -4) stands out as a versatile compound with significant therapeutic implications across multiple disease areas including cancer immunotherapy viral infections inflammatory disorders . Its unique structural features combined with promising preclinical data position it as a valuable asset in ongoing pharmaceutical research . As scientific understanding evolves further exploration into this heterocyclic scaffold promises exciting developments .

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://eng.biocuiyuan.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://www.szgeneleebio.com/
Suzhou Genelee Bio-Technology Co., Ltd.